

# A Spectroscopic Comparison of Tetra-n-butylammonium Phenyltrifluoroborate and its Analogues

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## Compound of Interest

Compound Name: *Tetra-n-butylammonium Phenyltrifluoroborate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **Tetra-n-butylammonium Phenyltrifluoroborate** and its analogues. The data presented is intended to serve as a valuable resource for researchers working with organotrifluoroborate salts, particularly in the fields of organic synthesis, catalysis, and drug development. The information is based on a comprehensive review of available scientific literature, focusing on nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, as well as mass spectrometry (MS).

## Introduction

Tetra-n-butylammonium aryltrifluoroborates are a class of organoboron compounds that have gained significant attention due to their stability, solubility in organic solvents, and utility in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. [1] Unlike their potassium salt counterparts, the tetra-n-butylammonium salts offer enhanced solubility in less polar organic media, expanding their applicability.[2] A thorough understanding of their spectroscopic properties is crucial for their synthesis, characterization, and the in-situ monitoring of reactions in which they are involved. This guide aims to consolidate the spectroscopic data for the parent compound, **Tetra-n-butylammonium Phenyltrifluoroborate**,

and a selection of its para-substituted analogues to facilitate their identification and differentiation.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Tetra-n-butylammonium Phenyltrifluoroborate** and two representative analogues with electron-donating and electron-withdrawing substituents at the para-position of the phenyl ring. This comparative presentation allows for easy identification of the influence of the substituent on the spectroscopic properties.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data

Compound Name	Substituent (R)	$^1\text{H}$ NMR ( $\delta$ , ppm)	$^{13}\text{C}$ NMR ( $\delta$ , ppm)
Tetra-n-butylammonium Phenyltrifluoroborate	-H	Aromatic: 7.2-7.5 (m) TBA Cation: ~3.1 (t), ~1.6 (m), ~1.4 (m), ~0.9 (t)	Aromatic: ~135, ~128, ~127 TBA Cation: ~58, ~24, ~20, ~13
Tetra-n-butylammonium (4-methoxyphenyl)trifluoroborate	-OCH <sub>3</sub>	Aromatic: ~7.3 (d), ~6.8 (d) -OCH <sub>3</sub> : ~3.8 (s) TBA Cation: ~3.1 (t), ~1.6 (m), ~1.4 (m), ~0.9 (t)	Aromatic: ~159, ~136, ~114 -OCH <sub>3</sub> : ~55 TBA Cation: ~58, ~24, ~20, ~13
Tetra-n-butylammonium (4-trifluoromethylphenyl)trifluoroborate	-CF <sub>3</sub>	Aromatic: ~7.6 (d), ~7.5 (d) TBA Cation: ~3.1 (t), ~1.6 (m), ~1.4 (m), ~0.9 (t)	Aromatic: ~135, ~129 (q), ~125 (q) -CF <sub>3</sub> : ~124 (q) TBA Cation: ~58, ~24, ~20, ~13

Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency. TBA = Tetra-n-butylammonium.

Table 2:  $^{19}\text{F}$  and  $^{11}\text{B}$  NMR Spectroscopic Data

Compound Name	Substituent (R)	$^{19}\text{F}$ NMR ( $\delta$ , ppm)	$^{11}\text{B}$ NMR ( $\delta$ , ppm)
Tetra-n-butylammonium Phenyltrifluoroborate	-H	~ -135 (q)	~ 3.5 (q)[2]
Tetra-n-butylammonium (4-methoxyphenyl)trifluoroborate	-OCH <sub>3</sub>	~ -136 (q)	~ 3.4 (q)
Tetra-n-butylammonium (4-trifluoromethylphenyl)trifluoroborate	-CF <sub>3</sub>	-BF <sub>3</sub> : ~ -134 (q) -CF <sub>3</sub> : ~ -62 (s)	~ 3.6 (q)

Note:  $^{19}\text{F}$  NMR chemical shifts are referenced to an external standard (e.g.,  $\text{CFCl}_3$ ). The quartet (q) multiplicity is due to coupling between  $^{19}\text{F}$  and  $^{11}\text{B}$ .

Table 3: IR, UV-Vis, and Mass Spectrometry Data

Compound Name	Substituent (R)	Key IR Absorptions (cm <sup>-1</sup> )	UV-Vis (λ <sub>max</sub> , nm)	Mass Spectrometry (m/z)
Tetra-n-butylammonium Phenyltrifluoroborate	-H	C-H (Aromatic): ~3050 C-H (Aliphatic): ~2960, 2870 B-F Stretch: ~1050-1150 C=C (Aromatic): ~1600, 1480	~220, ~265	Cation: 242.2 ([M] <sup>+</sup> ) Anion: 165.0 ([M] <sup>-</sup> )
Tetra-n-butylammonium (4-methoxyphenyl)trifluoroborate	-OCH <sub>3</sub>	C-H (Aromatic): ~3030 C-H (Aliphatic): ~2960, 2870 C-O Stretch: ~1250 B-F Stretch: ~1050-1150	~225, ~275	Cation: 242.2 ([M] <sup>+</sup> ) Anion: 195.0 ([M] <sup>-</sup> )
Tetra-n-butylammonium (4-trifluoromethylphenyl)trifluoroborate	-CF <sub>3</sub>	C-H (Aromatic): ~3060 C-H (Aliphatic): ~2960, 2870 C-F Stretch: ~1320 B-F Stretch: ~1050-1150	~220, ~260	Cation: 242.2 ([M] <sup>+</sup> ) Anion: 233.0 ([M] <sup>-</sup> )

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **Tetra-n-butylammonium Phenyltrifluoroborate** and its analogues. Specific parameters may need to be optimized for the instrument in use.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{CD}_3\text{CN}$ ) in an NMR tube.
- **$^1\text{H}$  NMR:** Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a  $30^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **$^{13}\text{C}$  NMR:** Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the  $^{13}\text{C}$  nucleus.
- **$^{19}\text{F}$  NMR:** Acquire the spectrum with proton decoupling. A fluorine-free probe and background subtraction may be necessary for high-quality spectra.
- **$^{11}\text{B}$  NMR:** Acquire the spectrum using a boron-specific probe or a broadband probe tuned to the  $^{11}\text{B}$  frequency. A modified pulse sequence may be used to obtain better resolution and observe coupling to fluorine.[\[3\]](#)

## 2. Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
- **Data Acquisition:** Record the spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

## 3. Ultraviolet-Visible (UV-Vis) Spectroscopy

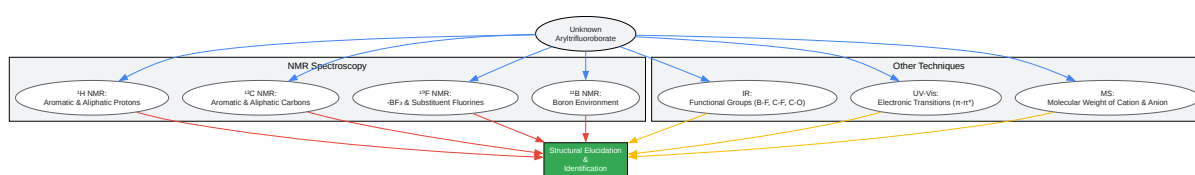
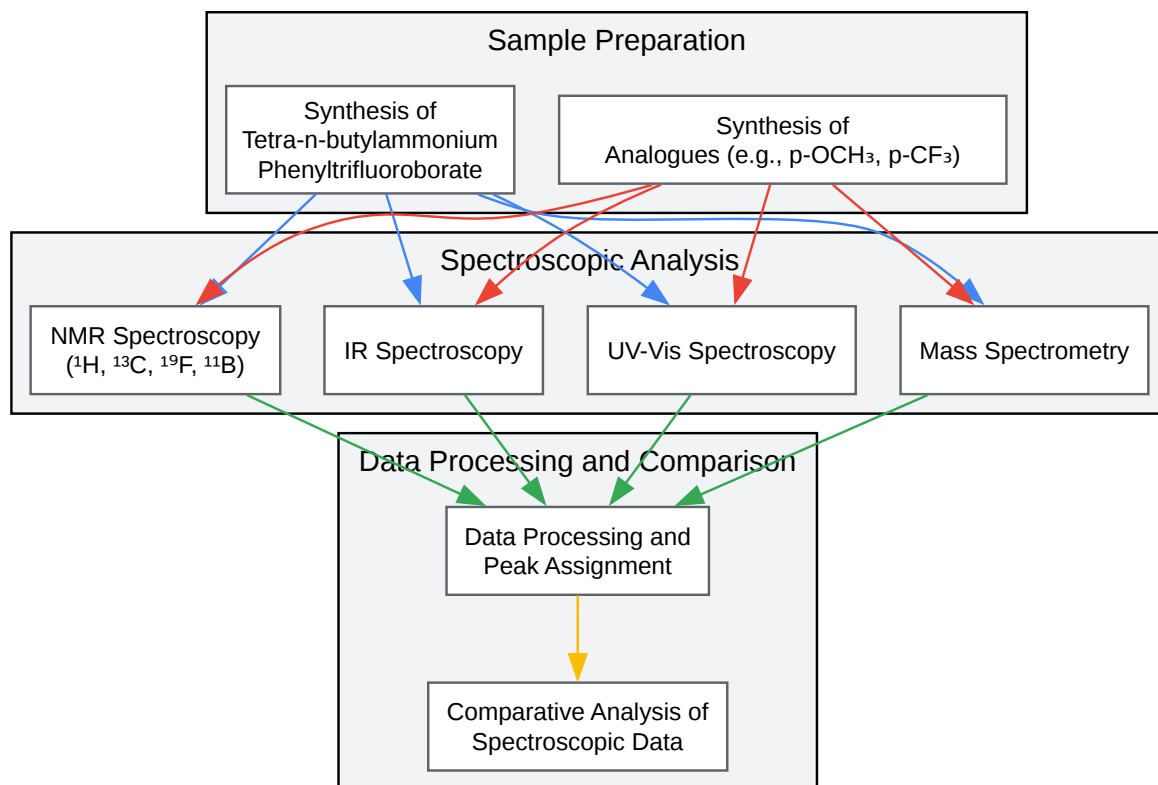
- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, methanol, or dichloromethane) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- **Data Acquisition:** Record the spectrum over a range of approximately 200-400 nm. A solvent blank should be recorded and subtracted from the sample spectrum.

#### 4. Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
- **Data Acquisition:** Use an electrospray ionization (ESI) source. Spectra can be acquired in both positive and negative ion modes to observe the tetra-n-butylammonium cation and the phenyltrifluoroborate anion, respectively.

## Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of **Tetra-n-butylammonium Phenyltrifluoroborate** and its analogues.



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